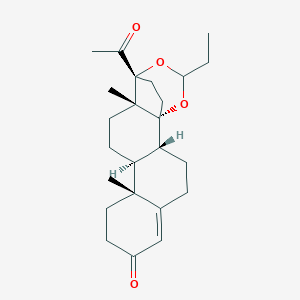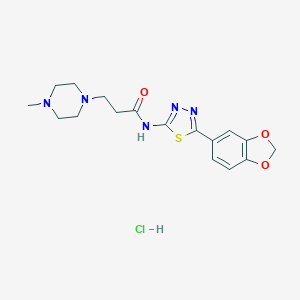
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride is a chemical compound that has been studied for its potential application in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating neurotransmitter release and inhibiting certain receptors. This compound has been found to have anxiolytic and antidepressant effects, which may be attributed to its ability to increase the levels of certain neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. This compound has also been found to have anxiolytic and antidepressant effects, which may be attributed to its ability to modulate neurotransmitter release and inhibit certain receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride in lab experiments is its potential as an anti-anxiety and antidepressant agent. This compound may be useful in studying the mechanisms underlying anxiety and depression. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride. One direction is to further investigate its mechanism of action and how it modulates neurotransmitter release and inhibits certain receptors. Another direction is to study its potential as an anti-anxiety and antidepressant agent in animal models and clinical trials. Additionally, this compound may be useful in studying other neurological disorders, such as schizophrenia and bipolar disorder.
Synthesemethoden
The synthesis of 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride involves the reaction of piperazine with 2-mercapto-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazole and 4-methylpropiophenone in the presence of a suitable solvent. The resulting product is then purified through recrystallization to obtain the monohydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride has been studied for its potential application in scientific research. It has been found to have various effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain receptors. This compound has also been studied for its potential as an anti-anxiety and antidepressant agent.
Eigenschaften
CAS-Nummer |
154663-28-2 |
|---|---|
Produktname |
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride |
Molekularformel |
C17H22ClN5O3S |
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methylpiperazin-1-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C17H21N5O3S.ClH/c1-21-6-8-22(9-7-21)5-4-15(23)18-17-20-19-16(26-17)12-2-3-13-14(10-12)25-11-24-13;/h2-3,10H,4-9,11H2,1H3,(H,18,20,23);1H |
InChI-Schlüssel |
JCPJAIXQQMATMC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4.Cl |
Kanonische SMILES |
CN1CCN(CC1)CCC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4.Cl |
Andere CAS-Nummern |
154663-28-2 |
Synonyme |
N-(5-benzo[1,3]dioxol-5-yl-1,3,4-thiadiazol-2-yl)-3-(4-methylpiperazin -1-yl)propanamide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



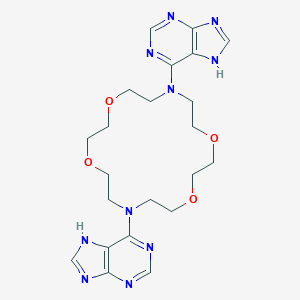
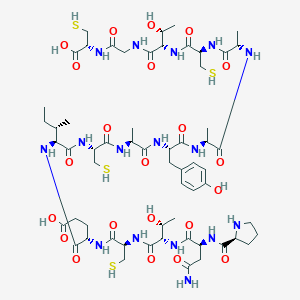


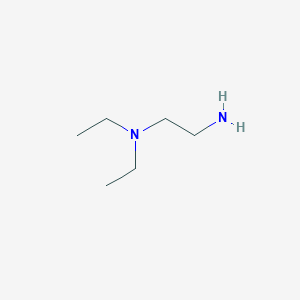



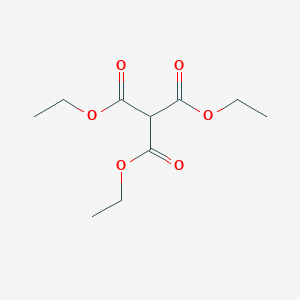


![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)
